molecular formula C21H17N3O4 B2707153 5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-18-0

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2707153
CAS RN: 1020978-18-0
M. Wt: 375.384
InChI Key: HAOPVZHAMZCASD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a carboxylic acid group, an imidazole ring, and a pyridine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group might make this compound acidic, and the aromatic rings might contribute to its stability .

Scientific Research Applications

Pore Modification and Selective Gas Adsorption

The study by Sen et al. (2014) explores the construction of non-interpenetrated charged metal-organic frameworks using a rigid and angular tetracarboxylic acid incorporating an imidazolium group. These frameworks demonstrate selective CO2 adsorption over N2, highlighting their potential in gas separation technologies.

Functionalization Reactions

Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, resulting in the formation of a 3H-imidazo[4,5-b] pyridine derivative. This research, detailed in their publication, provides insight into synthetic pathways and reaction mechanisms relevant to the chemical compound of interest (Yıldırım et al., 2005).

Antituberculotic Activity

Bukowski and Janowiec (1996) synthesized derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid to investigate their potential antituberculotic activity. Their work adds to the understanding of the therapeutic applications of imidazo[4,5-b]pyridine derivatives (Bukowski & Janowiec, 1996).

Photocatalytic Activities

Li et al. (2018) synthesized Pb-based coordination polymers for adsorption properties and visible photocatalytic activities. Their research highlights the stability and efficiency of these polymers in dye degradation under visible light irradiation, relevant for environmental cleanup applications (Li et al., 2018).

Low-Cost Emitters with Large Stokes' Shift

Volpi et al. (2017) developed a one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost materials with significant optical properties, including large Stokes' shift and tunable quantum yields. This research has implications for the development of luminescent materials (Volpi et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if this compound shows promising biological activity, it might be studied as a potential drug .

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c1-27-13-8-9-17(28-2)14(10-13)16-11-15(21(25)26)18-20(22-16)24-19(23-18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPVZHAMZCASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

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